molecular formula C22H22F5NO5Se B8238821 Boc-Sec(Mob)-OPfp

Boc-Sec(Mob)-OPfp

Cat. No.: B8238821
M. Wt: 554.4 g/mol
InChI Key: YEVXXVPLCBMJDC-ZDUSSCGKSA-N
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Description

Boc-Sec(Mob)-OPfp is a compound used in peptide synthesis, particularly in the incorporation of selenocysteine residues into peptides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Sec(Mob)-OPfp typically involves the protection of the selenol group of selenocysteine to prevent oxidation and unwanted side reactions. One common method is to use the p-methoxybenzyl (Mob) group as a protecting group. The synthesis starts with the preparation of Boc-Sec(Mob)-OH, which is then converted to this compound using pentafluorophenyl (Pfp) esterification. The reaction conditions often involve the use of coupling reagents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Boc-Sec(Mob)-OPfp undergoes various chemical reactions, including:

    Oxidation: The selenol group can be oxidized to form diselenides.

    Reduction: Diselenides can be reduced back to selenols.

    Substitution: The Mob protecting group can be removed under acidic conditions to expose the selenol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other mild oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Mob group.

Major Products Formed

Scientific Research Applications

Boc-Sec(Mob)-OPfp is widely used in scientific research for the synthesis of selenopeptides, which are peptides containing selenocysteine residues. These selenopeptides are valuable in various fields:

Mechanism of Action

The mechanism of action of Boc-Sec(Mob)-OPfp involves the incorporation of selenocysteine into peptides. Selenocysteine residues can participate in redox reactions due to the unique properties of selenium. This allows selenopeptides to act as antioxidants, catalysts, and structural components in proteins. The molecular targets and pathways involved include various enzymes and proteins that utilize selenocysteine for their activity .

Comparison with Similar Compounds

Similar Compounds

    Boc-Sec(MBn)-OH: Another selenocysteine derivative with benzyl protection.

    Fmoc-Sec(Mob)-OH: A similar compound used in Fmoc-based peptide synthesis.

Uniqueness

Boc-Sec(Mob)-OPfp is unique due to its use of the Mob protecting group, which provides stability during peptide synthesis and can be easily removed under mild conditions. This makes it particularly useful for the synthesis of complex selenopeptides .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F5NO5Se/c1-22(2,3)33-21(30)28-13(10-34-9-11-5-7-12(31-4)8-6-11)20(29)32-19-17(26)15(24)14(23)16(25)18(19)27/h5-8,13H,9-10H2,1-4H3,(H,28,30)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVXXVPLCBMJDC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[Se]CC1=CC=C(C=C1)OC)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F5NO5Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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